molecular formula C14H17NO3 B1202891 1-(Phenylacetyl)piperidine-4-carboxylic acid CAS No. 26965-32-2

1-(Phenylacetyl)piperidine-4-carboxylic acid

Cat. No.: B1202891
CAS No.: 26965-32-2
M. Wt: 247.29 g/mol
InChI Key: OTVPLNPLEZXHGE-UHFFFAOYSA-N
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Description

1-(1-oxo-2-phenylethyl)-4-piperidinecarboxylic acid is a member of acetamides.

Scientific Research Applications

Photochemical Synthesis

1-(Phenylacetyl)piperidine-4-carboxylic acid plays a role in photochemical synthesis. Jiang et al. (2013) describe the photochemical formation of N-arylacetyl lactams, indicating the involvement of N-phenylglyoxylic acid derivatives of piperidine in the synthesis process. This highlights its utility in complex chemical transformations involving photochemistry (Jiang, Ma, Qiu, & Zhang, 2013).

Crystal Structure Analysis

The crystal structure of derivatives of piperidine-4-carboxylic acid, such as 4-piperidiniocarboxylate, has been extensively studied. Delgado, Mora, and Bahsas (2001) investigated the zwitterionic form of this compound, providing insights into its three-dimensional assembly and hydrogen bonding patterns, which are crucial for understanding its chemical behavior and potential applications (Delgado, Mora, & Bahsas, 2001).

Cancer Treatment Applications

Piperidine-4-carboxylic acid derivatives have been explored in cancer treatment. A specific compound, mentioned by James (2006), inhibits Aurora A, suggesting potential use in cancer therapies. This application demonstrates the compound's relevance in medicinal chemistry and drug development (James, 2006).

Molecular Interaction Studies

The interaction of piperidine-4-carboxylic acid with other chemical entities has been a subject of research. Komasa et al. (2008) examined its interaction with chloroacetic acid, using techniques like X-ray diffraction and spectroscopy. Such studies are significant for understanding molecular interactions and designing new compounds (Komasa, Katrusiak, Szafran, Barczyński, & Dega-Szafran, 2008).

Nanoparticle Functionalization

Ghorbani-Choghamarani and Azadi (2015) researched the functionalization of nanoparticles with Piperidine-4-carboxylic acid (PPCA). They demonstrated the synthesis of Fe3O4-PPCA nanoparticles, highlighting its potential in creating novel nanomaterials for various applications, including catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis of Anticancer Compounds

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research underscores the potential of piperidine derivatives in developing new therapeutic agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Safety and Hazards

While specific safety and hazard information for 1-(Phenylacetyl)piperidine-4-carboxylic acid is not available, general safety measures for handling chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPLNPLEZXHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299794
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26965-32-2
Record name 26965-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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